molecular formula C28H36N2O6 B2984125 3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol CAS No. 1351661-41-0

3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol

Cat. No. B2984125
CAS RN: 1351661-41-0
M. Wt: 496.604
InChI Key: LZELKLGKRVUZEY-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol is a useful research compound. Its molecular formula is C28H36N2O6 and its molecular weight is 496.604. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on benzoxazinone derivatives, such as those involving morpholine components, highlights their potential in synthesizing compounds with antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with antimicrobial activities, indicating the potential of structurally related compounds in developing new antimicrobial agents H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007.

Novel Synthetic Routes and Biological Evaluation

Further research demonstrates innovative synthetic routes for creating benzoxazinone derivatives with significant biological activities. For example, Habib et al. (2013) explored novel quinazolinone derivatives, showcasing the versatility of these compounds in antimicrobial activity screenings O. M. Habib, H. M. Hassan, A. El‐Mekabaty, 2013.

Ecotoxicological Assessments

Idinger et al. (2006) evaluated the ecotoxicological effects of benzoxazinoids, which share a core structure with the compound of interest, on soil organisms. This study provides insight into the environmental implications of benzoxazinones and their derivatives, suggesting their potential ecological roles and effects J. Idinger, Tamara Čoja, S. Blümel, 2006.

Antiplatelet and Antiproliferative Activities

Investigations into 2-aminochromones, including morpholinylchromones, reveal their antiplatelet properties, suggesting the utility of benzoxazinone derivatives in developing antithrombotic therapies. Morris et al. (1993) identified compounds capable of preventing platelet-dependent thrombus formation, highlighting the therapeutic potential of these molecules J. Morris, D. Wishka, A. H. Lin, W. Humphrey, A. L. Wiltse, R. B. Gammill, T. Judge, S. Bisaha, N. Olds, C. Jacob, 1993.

Allelochemical Properties and Ecological Role

Macias et al. (2006) discussed the synthesis and ecological roles of benzoxazinones, including their allelochemical properties. This research underscores the complex interactions between these compounds and their environment, shedding light on their potential applications in agriculture and pest management F. A. Macias, D. Marín, A. Oliveros-Bastidas, D. Chinchilla, A. M. Simonet, J. Molinillo, 2006.

properties

IUPAC Name

3-(2-methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5.C3H8O/c1-17-23(18-5-3-4-6-21(18)29-2)24(28)19-7-8-22-20(25(19)32-17)15-27(16-31-22)10-9-26-11-13-30-14-12-26;1-3(2)4/h3-8H,9-16H2,1-2H3;3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZELKLGKRVUZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCN4CCOCC4)C5=CC=CC=C5OC.CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol

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